molecular formula C23H21N3O3 B12031130 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 357412-01-2

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B12031130
CAS No.: 357412-01-2
M. Wt: 387.4 g/mol
InChI Key: QFCVNTVCQFPFMU-BUVRLJJBSA-N
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Description

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a hydrazone derivative characterized by a benzyloxy group at the para position of the benzylidene moiety and a 4-methylphenyl substituent on the acetamide nitrogen. This compound belongs to a class of Schiff base derivatives, which are widely studied for their diverse biological activities and structural versatility.

Properties

CAS No.

357412-01-2

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(4-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C23H21N3O3/c1-17-7-11-20(12-8-17)25-22(27)23(28)26-24-15-18-9-13-21(14-10-18)29-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+

InChI Key

QFCVNTVCQFPFMU-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves multiple steps. One common method includes the condensation of 4-benzyloxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy or benzylidene positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methoxy vs. Benzyloxy Substituents

  • 2-[(2E)-2-(4-Methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide ():
    • Molecular Formula : C₁₉H₁₉N₃O₃.
    • The methoxy group at the benzylidene para position reduces lipophilicity compared to the benzyloxy group in the target compound. This substitution may decrease membrane permeability but enhance solubility in polar solvents .

Ethylphenyl vs. Methylphenyl Acetamide Groups

  • N-(4-ethylphenyl)-2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoacetamide (): Molecular Formula: C₁₇H₁₇N₃O₃. Replacing the methyl group with an ethyl group on the arylacetamide increases molecular weight by ~14 g/mol. The ethyl group may enhance metabolic stability due to reduced oxidative susceptibility .

Electron-Donating vs. Electron-Withdrawing Groups

  • 2-(2-(4-(Diethylamino)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide (): Molecular Formula: C₂₀H₂₄N₄O₂. The diethylamino group is a strong electron donor, altering the electronic profile of the benzylidene moiety. This modification could enhance binding to receptors requiring charge-transfer interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
Target Compound C₂₃H₂₁N₃O₄ ~403.4 Benzyloxy, hydrazone, amide ~3.5
4-Methoxy Analog () C₁₉H₁₉N₃O₃ 337.4 Methoxy, hydrazone ~2.8
3-Benzyloxy Analog () C₂₄H₂₃N₃O₄ 417.5 Ethoxyphenyl, benzyloxy ~4.1
4-Diethylamino Analog () C₂₀H₂₄N₄O₂ 368.4 Diethylamino, hydrazone ~3.2

*LogP values estimated using fragment-based methods.

Antimalarial Activity

  • Quinoline-Containing Analogs (): Compounds like (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide exhibit IC₅₀ values < 1 µM against Plasmodium falciparum. The quinoline ring is critical for targeting heme detoxification pathways .

Enzyme Inhibition

  • Monoamine Oxidase (MAO) Inhibition (): Analogs with sulfonyloxybenzohydrazide groups (e.g., N′-(4-methylphenylsulfonyloxy)benzohydrazides) show MAO-B inhibition (IC₅₀ ~10–50 µM). The benzyloxy group in the target compound could similarly interact with MAO’s hydrophobic cavity .

Biological Activity

The compound 2-(2-(4-(benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C31H31N3O4S
  • Molecular Weight : 541.66 g/mol
  • CAS Number : 498561-81-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its hydrazino and aromatic functional groups. The hydrazino group can form hydrogen bonds with proteins, while the aromatic rings may engage in π-π interactions, influencing the activity of enzymes and receptors.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The hydrazino group is known to modulate inflammatory pathways.
  • Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Anticancer Activity

A study evaluating a related compound found that it exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
2-(Benzyloxy)benzylidene derivativeMCF-7 (Breast Cancer)15.2Apoptosis induction
2-(Benzyloxy)benzylidene derivativeHT-29 (Colon Cancer)12.5Caspase activation

Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of similar hydrazone derivatives. The results indicated that these compounds significantly reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages.

CompoundCytokine Reduction (%)Concentration (µM)
Hydrazone derivativeTNF-α (40%)10
Hydrazone derivativeIL-6 (35%)10

Neuroprotective Effects

Research involving neuroprotection has shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This was evaluated using hydrogen peroxide-induced cell death models.

CompoundCell LineProtection (%)Mechanism
2-(Benzyloxy)benzylidene derivativeSH-SY5Y (Neuronal)60%Antioxidant activity

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